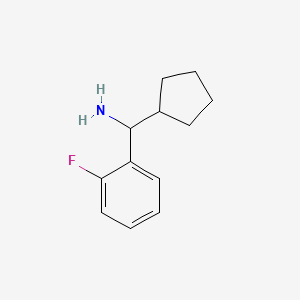

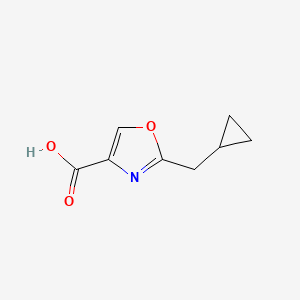

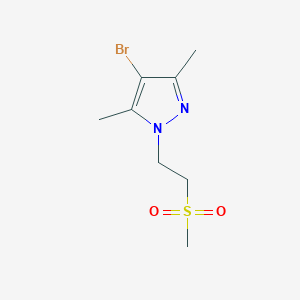

![molecular formula C12H13N3O2 B1527549 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid CAS No. 1281740-38-2](/img/structure/B1527549.png)

4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid

Vue d'ensemble

Description

“4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1281740-38-2 . It has a molecular weight of 231.25 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O2/c16-12(17)10-2-4-11(5-3-10)13-7-9-15-8-1-6-14-15/h1-6,8,13H,7,9H2,(H,16,17) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 231.25 . The InChI code for this compound is 1S/C12H13N3O2/c16-12(17)10-2-4-11(5-3-10)13-7-9-15-8-1-6-14-15/h1-6,8,13H,7,9H2,(H,16,17) .

Applications De Recherche Scientifique

Supramolecular Structures

4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid and its derivatives have been studied for their ability to form diverse supramolecular structures through hydrogen bonding. Ethyl and methyl derivatives of this compound form chains and sheets via N-H...O hydrogen bonds, leading to one-dimensional, two-dimensional, and three-dimensional framework structures, showcasing the potential for constructing complex molecular architectures (Portilla et al., 2007).

Organic Catalysis in Aqueous Medium

Derivatives of benzoic acid, including those related to this compound, have been utilized in the preparation of hydrophilic ionic liquids. These liquids show supramolecular polymeric aggregation behavior and have been applied as catalysts or phase transfer catalysts in the synthesis of organic compounds, such as tetrahydrobenzo[b]pyran and its derivatives, under environmentally friendly conditions (Javed et al., 2021).

Synthesis and Optical Properties

The synthesis and optical properties of thin films derived from antipyrine derivatives, including those related to this compound, have been explored. These materials exhibit significant absorption in the UV region, with potential applications in the field of materials science, particularly in the development of optoelectronic devices (El-Ghamaz et al., 2017).

Corrosion Inhibition

Pyrazole derivatives, structurally related to this compound, have been evaluated as corrosion inhibitors for steel in acidic environments. These studies highlight the potential of such compounds to protect industrial materials from corrosive damage, an important consideration in the maintenance of infrastructure and machinery (El Hajjaji et al., 2018).

Antitumor and Antimicrobial Activities

Research on pyrazole derivatives has also focused on identifying their pharmacophore sites for antitumor, antifungal, and antibacterial activities. These findings suggest a promising avenue for the development of new therapeutic agents based on the chemical framework of this compound and its derivatives, showcasing their potential in medicinal chemistry (Titi et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

While specific future directions for “4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid” are not mentioned in the sources I found, imidazole derivatives have become an important synthon in the development of new drugs . They show a broad range of biological activities and are present in many commercially available drugs .

Mécanisme D'action

Target of Action

Similar benzoate compounds have been reported to act as local anesthetics . They may interact with specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

The biosynthesis of benzoic acid derivatives, such as 4-(2-pyrazol-1-ylethylamino)benzoic acid, involves the shikimate and phenylpropanoid pathways . The synthesis of C6-C1 phenolic compounds, such as benzoic acid, relies on the coenzyme A-dependent β-oxidation of cinnamoyl-CoA . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

Similar compounds have been reported to have local anesthetic effects, suggesting that this compound may also have similar effects .

Propriétés

IUPAC Name |

4-(2-pyrazol-1-ylethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(17)10-2-4-11(5-3-10)13-7-9-15-8-1-6-14-15/h1-6,8,13H,7,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKXEONXPQCBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCNC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

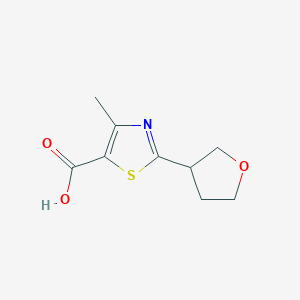

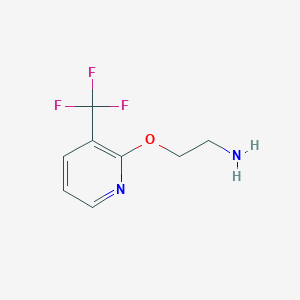

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)

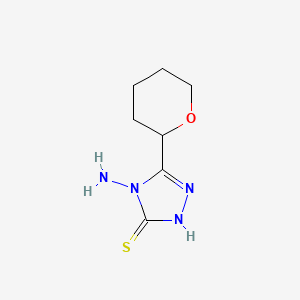

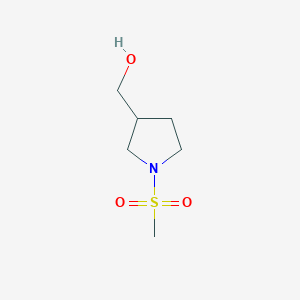

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)

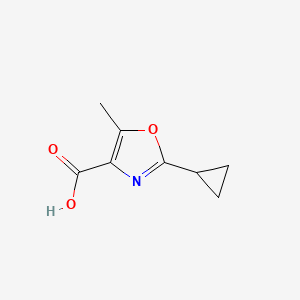

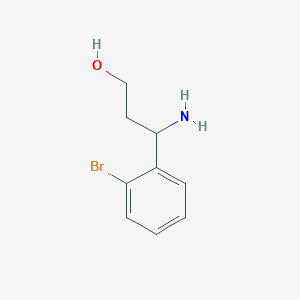

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)

![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)